

# A Comparative Guide to Incurred Sample Reanalysis in Telmisartan Pharmacokinetic Studies

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In the landscape of pharmacokinetic (PK) research, the reproducibility and reliability of bioanalytical data are paramount. Incurred sample reanalysis (ISR) has become a regulatory expectation for demonstrating the consistency of bioanalytical methods during the analysis of study samples. This guide provides a comparative overview of the ISR process in the context of Telmisartan PK studies, offering insights into the methodologies, acceptance criteria, and a comparison of common bioanalytical techniques.

## The Imperative of Incurred Sample Reanalysis

Bioanalytical method validation, while comprehensive, is typically performed using spiked quality control (QC) samples prepared in a clean matrix. However, samples from dosed subjects—incurred samples—can present a more complex analytical challenge. Factors such as protein binding, the presence of metabolites, and matrix effects can differ between spiked QCs and incurred samples, potentially impacting the accuracy and precision of the analytical method.<sup>[1]</sup> ISR serves as a critical in-study validation to ensure that the bioanalytical method is robust and provides reproducible results for the actual study samples.<sup>[2]</sup>

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal bioequivalence (BE) and PK studies to confirm the reliability of reported drug concentrations.<sup>[1]</sup> Discrepancies between the initial

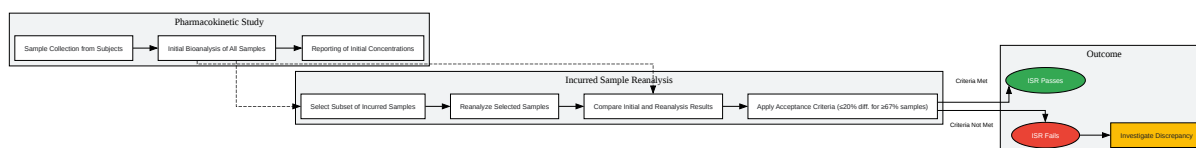
analysis and reanalysis of incurred samples can indicate potential issues with the bioanalytical method that were not apparent during pre-study validation.

## Standard Protocol for Incurred Sample Reanalysis

The ISR process follows a standardized protocol designed to rigorously assess the reproducibility of a bioanalytical method.

### Experimental Protocol: Incurred Sample Reanalysis

- **Sample Selection:** A subset of study samples, typically up to 10% of the total number of samples for the first 1,000 and 5% thereafter, is selected for reanalysis. The selection should be random and cover the entire study, including samples around the maximum concentration (C<sub>max</sub>) and in the terminal elimination phase.<sup>[1]</sup>
- **Reanalysis:** The selected incurred samples are reanalyzed in a separate analytical run on a different day from the original analysis. The same validated bioanalytical method must be used for the reanalysis.
- **Data Evaluation:** The concentration obtained from the original analysis and the reanalysis are compared. The percent difference between the two values is calculated using the following formula:
- **Acceptance Criteria:** For small molecules like Telmisartan, the acceptance criterion is that for at least 67% (two-thirds) of the reanalyzed samples, the percent difference should be within  $\pm 20\%$  of the mean of the initial and repeat values.<sup>[1]</sup>



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*Incurred Sample Reanalysis (ISR) Workflow.*

## Comparison of Bioanalytical Methods for Telmisartan Pharmacokinetic Studies

The choice of bioanalytical method is a critical factor influencing the accuracy, precision, and ultimately, the reproducibility of pharmacokinetic data. For Telmisartan, High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

While ISR is a mandatory quality control step for a given method, a comparison of the validation parameters of these methods can provide insights into their inherent reproducibility.

Parameter	HPLC-UV/Fluorescence	LC-MS/MS
Linearity Range	10 - 1000 ng/mL[3]	0.5 - 600 ng/mL[4]
Lower Limit of Quantification (LLOQ)	10 ng/mL[3]	0.05 ng/mL[4]
Intra-day Precision (%RSD)	< 10%	3.6 - 8.1%[4]
Inter-day Precision (%RSD)	< 15%	4.5 - 6.7%[4]
Accuracy	Within $\pm 15\%$	88.9 - 111.0%[4]
Recovery	> 85%	94.3 - 105.6%[4]

Table 1: Comparison of Validation Parameters for HPLC and LC-MS/MS Methods for Telmisartan.

LC-MS/MS methods generally offer higher sensitivity (lower LLOQ) and selectivity compared to HPLC methods.[4] This can be advantageous in pharmacokinetic studies where low concentrations of Telmisartan in the terminal phase need to be accurately quantified. The enhanced selectivity of LC-MS/MS can also minimize interferences from metabolites or endogenous compounds, potentially leading to better reproducibility and a higher ISR pass rate.

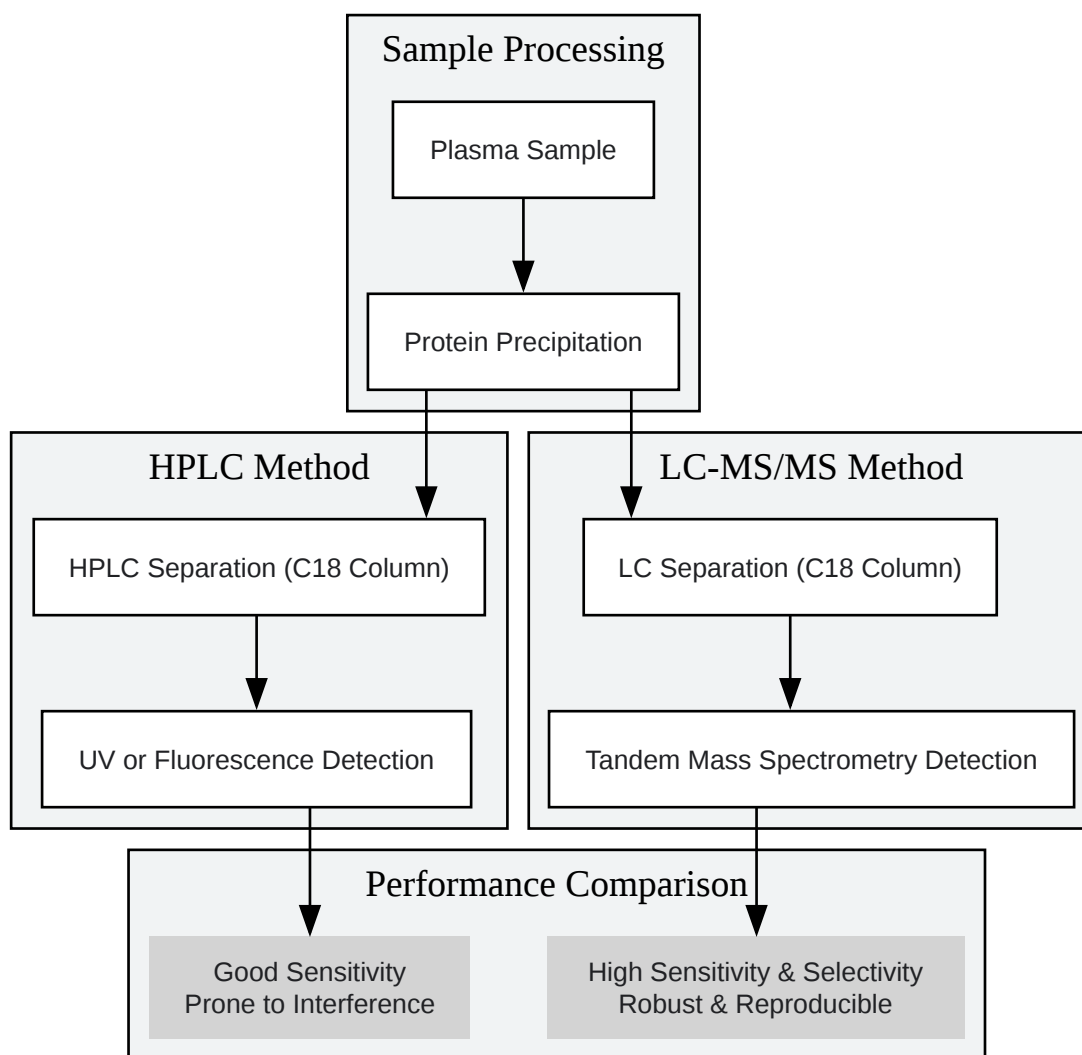
## Experimental Protocol: Representative Bioanalytical Method (LC-MS/MS)

A common approach for the bioanalysis of Telmisartan in plasma using LC-MS/MS is as follows:

- **Sample Preparation:** A protein precipitation extraction is typically performed. An aliquot of plasma is mixed with a protein precipitating agent (e.g., acetonitrile or methanol) containing an internal standard (e.g., a deuterated analog of Telmisartan). The mixture is vortexed and centrifuged to pellet the precipitated proteins.
- **Chromatographic Separation:** The supernatant is injected into an LC system. Separation is achieved on a C18 reversed-phase column with a mobile phase consisting of an organic

solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).

- **Mass Spectrometric Detection:** The eluent from the LC column is introduced into a tandem mass spectrometer. Detection is performed using electrospray ionization (ESI) in either positive or negative ion mode, with multiple reaction monitoring (MRM) for quantification of Telmisartan and its internal standard.



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*Comparison of HPLC and LC-MS/MS Bioanalytical Methods.*

## Illustrative Incurred Sample Reanalysis Data for a Telmisartan Study

While specific ISR data from published Telmisartan studies are not always publicly available, the following table represents a typical outcome of an ISR assessment that meets regulatory acceptance criteria.

Sample ID	Initial Concentration (ng/mL)	Reanalyzed Concentration (ng/mL)	Mean Concentration (ng/mL)	% Difference	Within $\pm 20\%$ ?
PK-001-Cmax	250.5	265.2	257.85	5.70%	Yes
PK-008-T12	45.8	42.1	43.95	-8.42%	Yes
PK-015-Cmax	312.1	289.9	301.00	-7.38%	Yes
PK-022-T24	15.3	18.1	16.70	16.77%	Yes
PK-029-Cmax	288.7	320.4	304.55	10.41%	Yes
PK-035-T8	88.2	75.9	82.05	-15.00%	Yes
PK-041-Cmax	295.4	350.1	322.75	16.95%	Yes
PK-048-T36	8.9	11.2	10.05	22.89%	No
PK-055-Cmax	330.1	305.6	317.85	-7.71%	Yes
PK-062-T16	33.7	36.5	35.10	7.98%	Yes
...	...	...	...	...	...
Total Samples Reanalyzed	100				
Samples within $\pm 20\%$	92	Pass Rate	92%		

Table 2: Representative Incurred Sample Reanalysis Data for a Telmisartan Pharmacokinetic Study.

In this illustrative example, 92 out of 100 reanalyzed samples (92%) are within the  $\pm 20\%$  acceptance limit, which is well above the required 67%. This outcome would provide high

confidence in the reproducibility of the bioanalytical method used for the Telmisartan pharmacokinetic study.

## Conclusion

Incurred sample reanalysis is an indispensable component of modern bioanalytical practice, ensuring the integrity and reproducibility of data from Telmisartan pharmacokinetic studies. While both HPLC and LC-MS/MS methods can be validated for the quantification of Telmisartan, LC-MS/MS often provides superior sensitivity and selectivity, which can contribute to a more robust and reproducible assay performance. The successful execution of ISR, regardless of the analytical platform, is a testament to a well-developed and validated bioanalytical method, ultimately strengthening the conclusions drawn from the pharmacokinetic data.

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